molecular formula C29H30ClNO8S B12751859 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate CAS No. 853402-95-6

1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate

Cat. No.: B12751859
CAS No.: 853402-95-6
M. Wt: 588.1 g/mol
InChI Key: FJROTJLEHTXBIN-BTJKTKAUSA-N
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Description

1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the seven-membered benzazepine ring.

    Introduction of Functional Groups:

    Final Coupling with Maleate: The final step involves coupling the synthesized benzazepine derivative with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-3-Benzazepine Derivatives: Compounds with similar benzazepine core structures but different substituents.

    Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar reactivity.

    Methoxy-Substituted Compounds: Compounds with methoxy groups that share similar chemical properties.

Uniqueness: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications and distinguishes it from other similar compounds.

Properties

CAS No.

853402-95-6

Molecular Formula

C29H30ClNO8S

Molecular Weight

588.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C25H26ClNO4S.C4H4O4/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;5-3(6)1-2-4(7)8/h3-10,15-16H,11-14,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

FJROTJLEHTXBIN-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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